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molecular formula C18H30N2O2 B8430549 4-Dodecyl-2-nitroaniline CAS No. 3663-32-9

4-Dodecyl-2-nitroaniline

Cat. No. B8430549
M. Wt: 306.4 g/mol
InChI Key: NIVIDLVBSALQMX-UHFFFAOYSA-N
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Patent
US04727158

Procedure details

In a 1-liter flask fitted with a stirrer and reflux condenser, 61.8 grams of N-acetyl-4-n-dodecyl-2-nitroaniline (prepared in Example 2b), 320 ml of ethanol and 64 ml of 40% aqueous potassium hydroxide solution are heated for 1 hour under reflux. The reaction mixture is cooled and then poured into 1.5 liters of water. The crude product is isolated by filtration, washed repeatedly with cold water and recrystallized from methanol. The above-named product is isolated as a solid melting at 69°-71° C. in a yield of 45 grams.
Name
N-acetyl-4-n-dodecyl-2-nitroaniline
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:7][C:6]=1[N+:23]([O-:25])=[O:24])(=O)C.C(O)C.[OH-].[K+]>O>[CH2:11]([C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[C:6]([N+:23]([O-:25])=[O:24])[CH:7]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3|

Inputs

Step One
Name
N-acetyl-4-n-dodecyl-2-nitroaniline
Quantity
61.8 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)CCCCCCCCCCCC)[N+](=O)[O-]
Name
Quantity
320 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
64 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter flask fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The crude product is isolated by filtration
WASH
Type
WASH
Details
washed repeatedly with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CC(=C(N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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